molecular formula C12H11NOS B11821183 N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

Cat. No.: B11821183
M. Wt: 217.29 g/mol
InChI Key: HVGHVIACTNKFLO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine typically involves the reaction of ethanone, 1-(5-phenyl-2-thienyl)-, with hydroxylamine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-[1-(5-phenylthiophen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H11NOS/c1-9(13-14)11-7-8-12(15-11)10-5-3-2-4-6-10/h2-8,14H,1H3

InChI Key

HVGHVIACTNKFLO-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1=CC=C(S1)C2=CC=CC=C2

Origin of Product

United States

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